5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine
Description
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine (CAS: 1539048-11-7) is a fluorinated triazole derivative with the molecular formula C₁₁H₁₃FN₄ and a molecular weight of 220.25 g/mol . The compound features a 1,2,3-triazole core substituted with an ethyl group at position 5, a 4-fluorobenzyl group at position 1, and an amine at position 3.
Key physicochemical properties, such as melting/boiling points and solubility, remain unreported in available sources. The compound is listed as discontinued in commercial catalogs, with a purity of ≥95% .
Properties
Molecular Formula |
C11H13FN4 |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-ethyl-1-[(4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C11H13FN4/c1-2-10-11(13)14-15-16(10)7-8-3-5-9(12)6-4-8/h3-6H,2,7,13H2,1H3 |
InChI Key |
JPWABNTZRKEQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common method for synthesizing 1,2,3-triazoles with specific N1-substitution patterns:
- Starting materials: A terminal alkyne bearing the ethyl substituent at the 5-position equivalent site, and an azide derived from 4-fluorobenzyl azide.
- Catalyst system: Copper(I) acetate or copper sulfate with sodium ascorbate as a reducing agent.
- Solvent system: A mixture of acetone and water (1:2 ratio) or ethanol-water mixtures.
- Reaction conditions: Room temperature or mild heating, typically 1-4 hours.
- Outcome: Formation of 1-[(4-fluorophenyl)methyl]-1,2,3-triazole core with the ethyl substituent introduced via the alkyne.
This method yields the 1,4-disubstituted triazole regioisomer with high regioselectivity and excellent yields (often >85%).
N-Tosylhydrazone and Diazo Compound Route
- Starting materials: N-tosylhydrazones derived from aldehydes or ketones bearing ethyl substituents, combined with anilines or azides carrying the 4-fluorobenzyl moiety.
- Catalyst system: Iodine (I2) as catalyst with tert-butyl benzoate peroxide (TBPB) as oxidant.
- Mechanism: Formation of vinyldiazene intermediates followed by amine addition, elimination, and cyclization to yield the triazole ring.
- Advantages: Metal-free conditions, good yields (~89%), and tolerance to various substituents.
- Limitations: Requires careful control of oxidation and elimination steps.
Silver(I)-Mediated Cycloaddition
- Starting materials: Isonitriles complexed with silver(I) and trifluoromethyl diazomethane derivatives.
- Mechanism: 1,3-dipolar cycloaddition leading to silver carbene intermediates, followed by hydrogenation reduction to remove silver and yield the triazole.
- Application: Provides selective N1-substituted triazoles with potential for introducing fluorophenyl groups.
- Yields: Moderate to good, depending on substituent complexity.
Functionalization to Introduce the 4-Amino Group
The amino substituent at the 4-position of the triazole ring can be introduced by:
- Direct amination of the triazole ring post-cycloaddition using amination reagents or nucleophilic substitution on suitable precursors.
- Use of aminated azides or alkynes in the initial cycloaddition step to incorporate the amino group directly.
- Reduction of nitro or azido precursors attached at the 4-position after triazole formation.
These transformations are generally conducted under mild conditions to preserve the integrity of the triazole ring and fluorophenyl substituent.
Representative Experimental Procedure (Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorobenzyl azide + ethyl-substituted terminal alkyne, Cu(OAc)2 + sodium ascorbate, acetone/water (1:2), RT, 3 h | CuAAC cycloaddition forming 1-[(4-fluorophenyl)methyl]-5-ethyl-1,2,3-triazole | 85-90 |
| 2 | Amination step: reaction with ammonia or amine source under mild heating | Introduction of amino group at 4-position | 75-80 |
| 3 | Purification by recrystallization from ethanol or DMF | Isolation of pure this compound | - |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of ethyl, fluorobenzyl, and amino substituents on the triazole ring.
- Infrared Spectroscopy (IR): Characteristic NH2 stretching bands and triazole ring vibrations.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the target compound.
- X-ray Crystallography: Confirms the planar triazole ring and substitution pattern, especially the orientation of the fluorophenyl group.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|---|
| CuAAC (Click Chemistry) | 4-Fluorobenzyl azide + ethyl alkyne | Cu(I) catalyst, sodium ascorbate, acetone/water, RT | High regioselectivity, mild conditions | 85-90% | Most common, scalable |
| N-Tosylhydrazone route | N-tosylhydrazones + anilines/azides | I2 catalyst, TBPB oxidant, metal-free | Metal-free, good yields | ~89% | Requires oxidative conditions |
| Silver(I)-mediated | Isonitrile + diazomethane derivatives | Ag(I) complex, hydrogenation | Selective N1 substitution | Moderate | More complex setup |
| Post-cycloaddition amination | Triazole intermediate | Amination reagents, mild heating | Direct amino group introduction | 75-80% | Additional step |
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Triazole derivatives are known for their biological activities and are used in the development of new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can bind to active sites of enzymes, disrupting their normal function. The fluorine atom enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of 1,2,3-triazole derivatives with diverse substitutions. Below is a comparative analysis with analogous structures:
Key Observations :
- Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group in the target compound contrasts with benzyl (e.g., 2f ), trifluoromethylphenyl (), or chlorophenyl () substituents in analogs. Fluorine’s electron-withdrawing nature may enhance metabolic stability or influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
Crystallographic and Conformational Analysis
- Planarity and Dihedral Angles: In 4-(4-fluorophenyl)-thiazole-triazole hybrids (), fluorophenyl groups induce nonplanar conformations due to steric repulsion, with one fluorophenyl ring oriented perpendicular to the triazole plane. Similar distortions are plausible in the target compound. Chalcone analogs with 4-fluorophenyl substituents exhibit dihedral angles of 7.14°–56.26° between aromatic rings , suggesting that fluorine’s steric and electronic effects significantly impact molecular geometry.
Biological Activity
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring, an ethyl group, and a 4-fluorobenzyl moiety. These functional groups contribute to its unique reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14FN5 |
| Molecular Weight | 245.27 g/mol |
Triazole compounds are known for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cholinesterase enzymes, which play a critical role in neurotransmission.
- Anti-inflammatory Activity : Research indicates that triazole derivatives can modulate inflammatory pathways. The presence of the triazole ring enhances the compound's ability to inhibit pro-inflammatory cytokines.
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives, including this compound. For instance:
- A study demonstrated that related triazole compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 µM to 50 µM .
Neuroprotective Effects
The inhibition of acetylcholinesterase (AChE) is a notable feature of this compound. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease.
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation through the inhibition of specific cytokines and enzymes involved in inflammatory responses .
Case Studies and Research Findings
A review highlighted the synthesis and biological evaluation of various triazole derivatives, including the target compound. Key findings include:
- Cytotoxicity against Cancer Cell Lines : Compounds similar to 5-Ethyl... were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the triazole ring significantly affected cytotoxicity .
- Neuroprotective Properties : In vitro studies demonstrated that certain triazole derivatives could protect neuronal cells from oxidative stress-induced damage .
- Enzyme Kinetics : Lineweaver-Burk plots confirmed that some derivatives act as noncompetitive inhibitors of AChE, suggesting a promising avenue for Alzheimer's treatment .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to isolate the amine group.
- Monitor reaction progress using TLC or HPLC to ensure intermediate stability.
How can crystallographic data contradictions be resolved when determining the compound’s structure?
Advanced Research Question
Discrepancies in X-ray diffraction data (e.g., anisotropic displacement parameters, twinning) require robust refinement tools. SHELXL (SHELX suite) is widely used for small-molecule refinement due to its ability to handle high-resolution data and twinning . For complex cases:
- Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm bond assignments.
- Use WinGX for post-refinement analysis, including packing diagrams and hydrogen-bonding networks .
- Employ disorder modeling in SHELXL to resolve overlapping electron densities in the triazole or fluorophenyl moieties .
What are the solubility challenges of this compound, and how can they be addressed experimentally?
Basic Research Question
The compound exhibits low water solubility (~18.1 µg/mL at pH 7.4) due to its hydrophobic fluorophenyl and ethyl groups . Strategies include:
- Co-solvents : Use DMSO or ethanol (10-20% v/v) to enhance solubility in biological assays.
- Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts.
- Nanoparticle Formulation : Encapsulate in liposomes or PEGylated carriers for in vitro cellular uptake studies.
What methodologies are effective in studying enzyme inhibition by this compound?
Advanced Research Question
To investigate selective enzyme inhibition (e.g., kinase or protease targets):
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., FRET) with purified proteins to measure IC₅₀ values .
- Molecular Docking : Perform computational simulations (AutoDock Vina, Schrödinger Suite) to predict binding interactions with the triazole amine and fluorophenyl groups .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
How to characterize the compound’s purity and structural integrity?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethyl group (δ ~1.2 ppm, triplet) and fluorophenyl aromatic protons (δ ~7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 248.26 g/mol) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .
How to analyze reaction mechanisms involving substitutions on the fluorophenyl group?
Advanced Research Question
- Isotopic Labeling : Use ¹⁸F or ¹³C-labeled precursors to track substitution pathways via NMR or PET imaging .
- Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify nucleophilic (e.g., SN2) or radical mechanisms .
- DFT Calculations : Simulate transition states (Gaussian, ORCA) to elucidate electronic effects of the fluorine substituent on reactivity .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .
- Acute Toxicity Testing : Perform zebrafish embryo or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish LC₅₀ .
How does the compound’s fluorophenyl group influence its biological activity?
Advanced Research Question
The electron-withdrawing fluorine enhances:
- Lipophilicity : Improves membrane permeability (logP ~2.8) for cellular uptake .
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .
- Target Affinity : Forms halogen bonds with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
Validate via structure-activity relationship (SAR) studies by synthesizing analogs with Cl/CH₃ substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
